Cas no 922149-05-1 ((-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine)

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine structure
922149-05-1 structure
Productnaam:(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine
CAS-nummer:922149-05-1
MF:C36H40N2O9
MW:644.710810661316
CID:2073047
PubChem ID:16099515

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine Chemische en fysische eigenschappen

Naam en identificatie

    • (-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine
    • isoedulirin A
    • (+)-Isoedulirin A
    • 922149-05-1
    • CHEMBL503914
    • N-[1-[(1R,12R,13S,14R,15S)-1,15-dihydroxy-3-methoxy-12-(4-methoxyphenyl)-14-phenyl-5,7,11-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-triene-13-carbonyl]pyrrolidin-2-yl]-3-methylbutanamide
    • N-(1-((1R,12R,13S,14R,15S)-1,15-dihydroxy-3-methoxy-12-(4-methoxyphenyl)-14-phenyl-5,7,11-trioxatetracyclo(10.2.1.02,10.04,8)pentadeca-2,4(8),9-triene-13-carbonyl)pyrrolidin-2-yl)-3-methylbutanamide
    • Inchi: InChI=1S/C36H40N2O9/c1-20(2)17-27(39)37-26-11-8-16-38(26)33(40)30-28(21-9-6-5-7-10-21)35(42)29-24(18-25-31(32(29)44-4)46-19-45-25)47-36(30,34(35)41)22-12-14-23(43-3)15-13-22/h5-7,9-10,12-15,18,20,26,28,30,34,41-42H,8,11,16-17,19H2,1-4H3,(H,37,39)
    • InChI-sleutel: OGUVNAOFGVQDDN-UHFFFAOYSA-N
    • LACHT: [H]OC(=NC1([H])N(C(=O)C2([H])C3(OC=4C(=C(OC([H])([H])[H])C=5OC([H])([H])OC5C4[H])C(O[H])(C3([H])O[H])C2([H])C=6C([H])=C([H])C([H])=C([H])C6[H])C=7C([H])=C([H])C(OC([H])([H])[H])=C([H])C7[H])C([H])([H])C([H])([H])C1([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 644.27338086Da
  • Monoisotopische massa: 644.27338086Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.073
  • Topologisch pooloppervlak: 136Ų

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine Gerelateerde literatuur

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